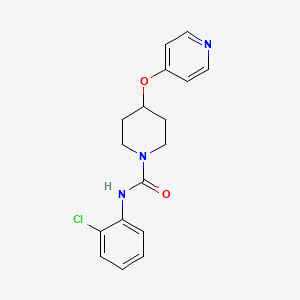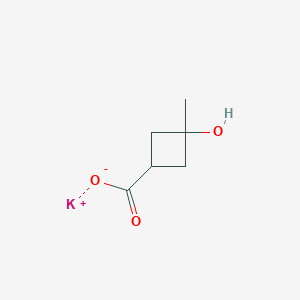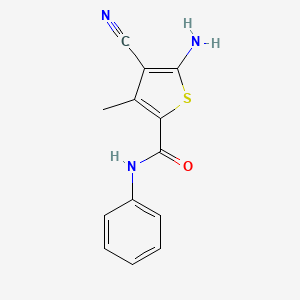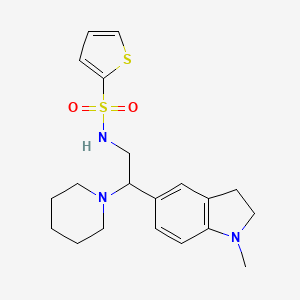
6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline (DCQ) is a novel compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a heterocyclic compound containing two nitrogen atoms and two chlorine atoms. DCQ has been studied for its potential use in the synthesis of various organic compounds, as well as its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Antibacterial Properties : New derivatives of 1,4-di-N-oxides of quinoxaline, including compounds with chlorine or fluorine atoms in positions similar to 6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline, have been synthesized. These compounds exhibit significant antibacterial activity, indicating their potential as new drugs with a broad spectrum of antibacterial action (Glushkov et al., 2005).
Material Science Applications
Electronic and Optical Properties : The study of triarylamines based on quinoxaline cores for electronic applications demonstrated that the nature of peripheral amines significantly influences electronic absorption spectra, while emission spectra exhibit close similarity across compounds. This research indicates the potential use of these compounds in optoelectronic devices (Thomas & Tyagi, 2010).
Helical Structures Induction : Research on poly(quinoxaline-2,3-diyl)s with menthyloxymethyl side chains derived from (-)-menthol at specific positions on the quinoxaline ring resulted in the formation of helical structures. This property could be exploited in developing new materials with specific chiral characteristics (Yamamoto et al., 2013).
Chemical Synthesis and Drug Design
Anticancer Drug Design : The synthesis of novel isoxazolequinoxaline derivatives and their evaluation as anticancer drugs against human proteins has been explored. This includes detailed studies on their structural and interaction characteristics, offering insights into their potential as targeted anticancer therapies (Abad et al., 2021).
Fluorinated Quinoxaline Derivatives : Research on fluorinated quinoxaline derivatives highlighted their synthesis and potential applications. These compounds' unique electronic properties could be beneficial in designing new pharmaceuticals or materials (Kotovskaya et al., 1999).
Propiedades
IUPAC Name |
6,7-dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5Cl4F3N2O/c16-6-1-7(17)3-8(2-6)25-14-13(15(20,21)22)23-11-4-9(18)10(19)5-12(11)24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIJGVGMXBRUCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OC2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5Cl4F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dichloro-2-(3,5-dichlorophenoxy)-3-(trifluoromethyl)quinoxaline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[1-(2-Fluoroethyl)-3-methylpyrazol-4-yl]amino]acetic acid](/img/structure/B2683652.png)
![1-[(1R)-1-(4-Fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683653.png)




![4-[({[2-Mercapto-3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-7-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B2683662.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)

![1-((1R,5S)-8-(3-(4-(methylthio)phenyl)propanoyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2683667.png)
![ethyl (5-methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetate](/img/structure/B2683668.png)